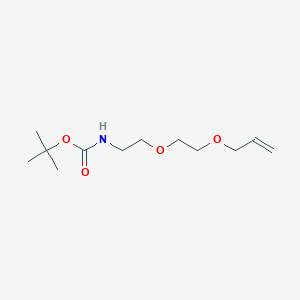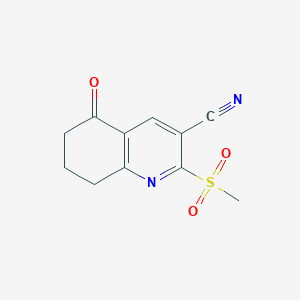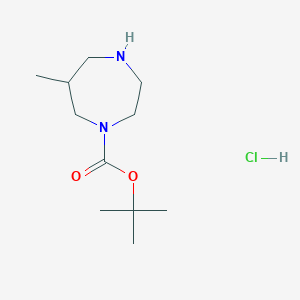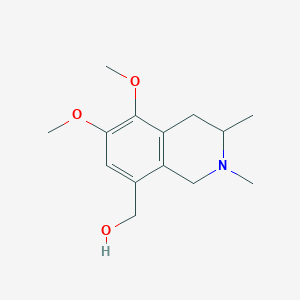
2-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanol is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a phenyl group attached to a dihydroisoquinoline moiety, which is further connected to an ethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanol can be achieved through several synthetic routes. One common method involves the reduction of 2-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the corresponding ketone to the desired alcohol. The reaction is conducted under high pressure and temperature to ensure efficient conversion and high yield.
化学反应分析
Types of Reactions
2-(1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction of the compound can lead to the formation of 2-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethane.
Substitution: The hydroxyl group of the ethanol moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran or ethanol.
Substitution: Thionyl chloride for conversion to the corresponding chloride, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone.
Reduction: 2-(1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethane.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter systems.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal function.
相似化合物的比较
Similar Compounds
1-Phenyl-3,4-dihydro-6,7-dimethoxyisoquinoline: A structurally related compound with methoxy groups on the isoquinoline ring.
2-(Diethylamino)-1-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone: A derivative with a diethylamino group.
Uniqueness
2-(1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanol is unique due to its specific combination of a phenyl group, dihydroisoquinoline moiety, and ethanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
32973-53-8 |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC 名称 |
2-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanol |
InChI |
InChI=1S/C17H19NO/c19-13-12-18-11-10-14-6-4-5-9-16(14)17(18)15-7-2-1-3-8-15/h1-9,17,19H,10-13H2 |
InChI 键 |
AFOUAOIZHNGJNH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864910.png)





![5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11864949.png)







